3,3'-Diethylthiadicarbocyanine iodide

Catalog No.
S526335
CAS No.
514-73-8
M.F
C23H24IN2S2+
M. Wt
518.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Diethylthiadicarbocyanine iodide

CAS Number

514-73-8

Product Name

3,3'-Diethylthiadicarbocyanine iodide

IUPAC Name

(2Z)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide

Molecular Formula

C23H24IN2S2+

Molecular Weight

518.5 g/mol

InChI

InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;

InChI Key

MNQDKWZEUULFPX-UHFFFAOYSA-M

SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.I

Solubility

Practically insoluble in water
Practically insoluble in ether
Very slightly soluble in alcohol and methyl alcohol
Can be solubilized with polyvinylpyrrolidone: Canadian Patent: 676,636 (1963 to GAF).

Synonyms

3,3' Diethylthiadicarbocyanine, 3,3'-Diethylthiadicarbocyanine, Cyanine Dye DiS-C2-(5), Dithiazanine, Dithiazanine Iodide, Dizan, Iodide, Dithiazanine

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-]

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CC.[I-]

Description

The exact mass of the compound 3,3'-Diethylthiadicarbocyanine iodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in waterpractically insoluble in ethervery slightly soluble in alcohol and methyl alcoholcan be solubilized with polyvinylpyrrolidone: canadian patent: 676,636 (1963 to gaf).. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221154. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles. It belongs to the ontological category of benzothiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Fluorescent Contrast Agent for 3D Fluorescence Lifetime Tomography (FLIM)

FLIM is a microscopy technique that measures the fluorescence lifetime of a molecule. DTDCI's ability to fluoresce makes it a valuable contrast agent in FLIM, allowing researchers to distinguish between different cellular structures and biological processes.

Studies have shown DTDCI's effectiveness in 3D FLIM for:

  • Visualizing cellular compartments: Researchers can use DTDCI to label specific organelles within a cell, such as mitochondria or lysosomes, for 3D FLIM analysis. This helps understand their function and dynamics within the cell. Source: Pacheco et al., 2012:
  • Studying protein-protein interactions: By attaching DTDCI to specific proteins, scientists can monitor their interactions within living cells using 3D FLIM. This provides insights into cellular signaling pathways and protein function. Source: Sun et al., 2010:

Dye for Rapid Genetic Screening

DTDCI's fluorescent properties have also been harnessed for rapid genetic screening applications.

  • DNA Staining: DTDCI can bind to DNA, making it visible under a fluorescence microscope. This allows researchers to quickly visualize and analyze DNA samples for mutations or genetic abnormalities. Source: Bogdanov et al., 2002
  • Gel Electrophoresis: DTDCI can be used as a fluorescent stain for gel electrophoresis, a technique for separating DNA fragments. This allows for faster and more sensitive detection of DNA bands compared to traditional stains.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dithiazanine iodide appears as green, needle-like crystals. Used as a veterinary anthelmintic, as a sensitizer for photographic emulsions and as an insecticides. Not registered as a pesticide in the U.S. (EPA, 1998)

Color/Form

Dark greenish crystalline powder
Blue violet powde

Appearance

Solid powder

Melting Point

Decomposes at 478.4° F (EPA, 1998)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8OEC3RA07X

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Dithiazanine has a broad spectrum of anthelmintic activity, being effective against not only heartworm microfilariae but also the common intestinal nematodes of dogs (hookworms, ascarids, whipworms), Strongyloides stercoralis, and perhaps Spirocerca lupi.
MEDICATION (VET): Dithiazanine is ... administered orally immediately after or during feeding.
MEDICATION (VET): Since vomiting and diarrhea are frequent side effects, the lowest dose (6.6-11 mg/kg) is recommended daily for 7 days. Splitting the daily dose and giving 3.3 mg/kg twice daily at feeding helps to reduce occurrence of side effects. If the animal is positive for circulating microfilariae after 7 days, the dose may be increased to 11 mg/kg daily until the blood is negative for microfilariae or for no longer than 10 days.
Anthelmintic (Nematodes)

MeSH Pharmacological Classification

Antinematodal Agents

Mechanism of Action

The means by which dithiazanine clears circulating microfilariae from the blood is not known. They evidently lose motility, become trapped in capillary beds, & are eventually phagocytized by host cells ... The biochemical basis of action of dithiazanine on helminths has been only partially determined. Studies with canine whipworms indicate that the drug causes an irreversible inhibition of glucose absorption, thus resulting in marked reduction in free glucose and consequent depletion in energy-rich phosphate bonds. Whether these physiologic changes also occur in heartworm microfilariae exposed to the drug is not known.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

514-73-8

Wikipedia

Dithiazanine_iodide

Drug Warnings

It is considered a toxic anthelmintic.
... vomiting and diarrhea are frequent side effects ...
A low percentage of dogs have been killed by the 20 mg/kg/day dose in as few as 3 days. Perhaps these were animals with hepatorenal disease, since dithiazanine is toxic to both organs.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

/Prepared/ ... from 1-methylbenzothiazole ethiodide and beta-(ethylmercapto)acrolein diethyl acetal: Kendall, Edwards, US Patent 2,412,815 (1946 to Ilford).

General Manufacturing Information

Benzothiazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzothiazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1): ACTIVE
... is a cyanine dye

Storage Conditions

Store in airtight containers.

Dates

Modify: 2023-08-15
1: Karg B, Funke A, Ficht A, Sievers-Engler A, Lämmerhofer M, Weisz K. Molecular Recognition and Visual Detection of G-Quadruplexes by a Dicarbocyanine Dye. Chemistry. 2015 Sep 21;21(39):13802-11. doi: 10.1002/chem.201502118. Epub 2015 Aug 11. PubMed PMID: 26263181.
2: Flight MH. Cancer: Special delivery service. Nat Rev Drug Discov. 2013 Sep;12(9):663. doi: 10.1038/nrd4107. Epub 2013 Aug 19. PubMed PMID: 23954899.
3: RODRIGUEZDECURET H, DELPILARALIAGA M. DITHIAZANINE INTOXICATION, A CASE REPORT. Bol Asoc Med P R. 1963 Nov;55:469-73. PubMed PMID: 14115559.
4: Zhou J, Patel TR, Sirianni RW, Strohbehn G, Zheng MQ, Duong N, Schafbauer T, Huttner AJ, Huang Y, Carson RE, Zhang Y, Sullivan DJ Jr, Piepmeier JM, Saltzman WM. Highly penetrative, drug-loaded nanocarriers improve treatment of glioblastoma. Proc Natl Acad Sci U S A. 2013 Jul 16;110(29):11751-6. doi: 10.1073/pnas.1304504110. Epub 2013 Jul 1. PubMed PMID: 23818631; PubMed Central PMCID: PMC3718184.
5: FEBLES F Jr, BROOKE MM, JANOWSKY CC, PERRI AM. Out-patient tolerance and anthelminthic activity of new formulations of dithiazanine. Am J Trop Med Hyg. 1960 Jul;9:415-8. PubMed PMID: 13821825.
6: BROOKE MM, FEBLES F Jr, BAZEMORE M. Anthelmintic therapy program in a school using two formulations of dithiazanine. Public Health Rep. 1961 Nov;76:1009-17. PubMed PMID: 13873447; PubMed Central PMCID: PMC1929897.
7: PRATA A, PUGLIESE C. [Dithiazanine iodate in the treatment of some helminthiases]. Hospital (Rio J). 1961 Apr;59:789-97. Portuguese. PubMed PMID: 13737749.
8: Cedillos RA. [Dithiazanine in the treatment of strongyloidiasis]. Arch Col Med El Salv. 1965 Sep;18(3):199-202. Spanish. PubMed PMID: 5858327.
9: BIAGI F, GOMEZ OROZCO L, ROBLEDO E. [Trial with dithiazanine as an antiparasitic drug]. Bol Med Hosp Infant Mex. 1959 Jan-Feb;16(1):17-21. Spanish. PubMed PMID: 13662345.
10: DUFEK M, BLAHA R. [DITHIAZANINE--A MODERN BROAD SPECTRUM ANTHELMINTIC]. Cas Lek Cesk. 1963 Nov 29;102:1327-9. Czech. PubMed PMID: 14120099.
11: FERNANDO PV. Therapy of trichuriasis and ancylostomiasis with dithiazanine. J Trop Pediatr Afr Child Health. 1960 Dec;6:80-3. PubMed PMID: 13698988.
12: SWARTZWELDER JC, LAMPERT R, MILLER JH, SAPPENFIELD RW, FRYE WW, ABADIE SH, COCO LJ. Therapy of trichuriasis and ascariasis with dithiazanine. Am J Trop Med Hyg. 1958 May;7(3):329-33. PubMed PMID: 13533741.
13: DOBY JM, ROULLIAU J. [Action of dithiazanine iodide in trichocephalosis]. Bull Soc Pathol Exot Filiales. 1962 Sep-Oct;55:832-44. French. PubMed PMID: 14028269.
14: VINKE B, VAN DER SAR. [Experiences with dithiazanine, a new anthelminthic]. Ned Tijdschr Geneeskd. 1959 Jul 18;103:1477-8. Dutch. PubMed PMID: 13842389.
15: KLEIHAUER E. [Experiences with dithiazanine (Dilombrin) as anthelmintic]. Med Welt. 1960 Oct 22;43:2274-7. German. PubMed PMID: 13756626.
16: Karnaukhov VK, Ozeretskovskaia NN, Zal'nova NS, Stromskaia TF, Firsova RA, Khachaturian AA. [On the treatment of strongyloidiasis patients with dithiazanine]. Med Parazitol (Mosk). 1966 Jul-Aug;35(4):428-31. Russian. PubMed PMID: 5993831.
17: YOUNG MD, JEFFERY GM, FREED JE, MOREHOUSE WG. Effectiveness of dithiazanine against worm infections of mental patients. AMA Arch Neurol Psychiatry. 1958 Dec;80(6):785-7. PubMed PMID: 13593925.
18: SWARTZWELDER JC, FRYE WW, MUHLEISEN JP, MILLER JH, LAMPERT R, CHAVARRIA AP, ABADIE SH, ANTHONY SO, SAPPENFIELD RW. [Dithiazanine, an effective broad-spectrum anthelmintic: results in the therapy of trichuriasis, strongyloidiasis, oxyuriasis, ascariasis & ankylostomiasis]. Ther Umsch. 1958 Aug;15(8):218-21. German. PubMed PMID: 13592762.
19: NEW AND nonfficial drugs: dithiazanine iodide. J Am Med Assoc. 1959 Jun 6;170(6):675. PubMed PMID: 13654014.
20: SCHNEIDER J. [Trial treatment of strongyloidiasis (anguillulosis) by dithiazanine]. Therapie. 1960;15:685-91. French. PubMed PMID: 13748231.

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